Synthesis Yield vs. Non-Methylated Analogs
(1-Methylbenzimidazol-4-yl)boronic acid was first synthesized and reported in 2014 via a 4-step sequence: methylamine substitution on 1-bromo-3-fluoro-2-nitrobenzene, zinc reduction, formic acid cyclization to 4-bromo-1-methyl-1H-benzimidazole, followed by Pd-catalyzed borylation with bis(pinacolato)diboron, achieving an overall yield of 27.4% [1]. In contrast, the non-methylated analog 1H-benzimidazol-4-ylboronic acid (CAS 499769-95-8) had been accessible earlier via alternative routes, but the methylated derivative required a distinct synthetic entry due to the altered reactivity of the N-methylated heterocycle. The 27.4% four-step yield establishes a reproducible benchmark for procurement evaluation against alternative in-house synthetic strategies [1].
| Evidence Dimension | Synthetic accessibility: overall isolated yield of the boronic acid from commercial starting materials |
|---|---|
| Target Compound Data | 4-step total yield: 27.4%; product confirmed by MS and ¹H NMR [1] |
| Comparator Or Baseline | 1H-Benzimidazol-4-ylboronic acid (CAS 499769-95-8): commercial availability predates 2014; no direct yield comparison from the same synthetic methodology available |
| Quantified Difference | Not directly comparable (different synthetic entry required for N-methylated vs. non-methylated); 27.4% represents the only published benchmark for the target compound |
| Conditions | 4-step synthesis: (i) MeNH₂ substitution; (ii) Zn reduction; (iii) HCOOH cyclization; (iv) PdCl₂(PCy₃)₂ / B₂pin₂ borylation |
Why This Matters
The documented synthetic route and yield provide a procurement decision baseline: purchasers can weigh the 27.4% in-house synthesis cost against the price of commercially available material at 95-98% purity, noting that the N-methyl group necessitates a bespoke synthetic sequence not interchangeable with routes to non-methylated analogs.
- [1] Li J.-W., Pan Q., Xiao X.-M., Yang G., Zhou W., Liu B. Synthesis of 1-Methyl-1H-benzo[d]imidazol-4-yl Boronic Acid. Fine Chemical Intermediates, 2014, 44(6), 26-28. 4-step total yield 27.4%. View Source
